molecular formula C14H21BrO B14191808 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene CAS No. 918441-56-2

1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene

Cat. No.: B14191808
CAS No.: 918441-56-2
M. Wt: 285.22 g/mol
InChI Key: INRCXUYMGMLSPZ-LBPRGKRZSA-N
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Description

1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene is an organic compound belonging to the family of aromatic compounds It is characterized by the presence of a bromine atom and a pentyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene typically involves the bromination of 4-[(2S)-2-(pentyloxy)propyl]benzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is optimized to minimize the formation of by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding phenolic derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation Reactions: Phenolic compounds are the major products.

    Reduction Reactions: The major product is the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene involves its interaction with specific molecular targets and pathways. The bromine atom and the pentyloxy group play a crucial role in determining the reactivity and selectivity of the compound. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene can be compared with other similar compounds such as:

    1-Bromo-4-(pentyloxy)benzene: Similar structure but lacks the (2S)-2-(pentyloxy)propyl group.

    4-Bromo-1-pentyloxybenzene: Similar structure but with different substitution pattern.

    4-Bromo-1-(pentyloxy)benzene: Similar structure but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the (2S)-2-(pentyloxy)propyl group, which imparts distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

918441-56-2

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

1-bromo-4-[(2S)-2-pentoxypropyl]benzene

InChI

InChI=1S/C14H21BrO/c1-3-4-5-10-16-12(2)11-13-6-8-14(15)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3/t12-/m0/s1

InChI Key

INRCXUYMGMLSPZ-LBPRGKRZSA-N

Isomeric SMILES

CCCCCO[C@@H](C)CC1=CC=C(C=C1)Br

Canonical SMILES

CCCCCOC(C)CC1=CC=C(C=C1)Br

Origin of Product

United States

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